2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol
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Overview
Description
2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylideneamino group, which is further connected to a methylpropan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylideneamino]thiourea
- 2-[(2,4-Dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is unique due to its specific structural features and the presence of the methylpropan-1-ol moiety
Properties
CAS No. |
25457-96-9 |
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Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)5-10(8)13/h3-6,15H,7H2,1-2H3 |
InChI Key |
SCCQSPFMLJGKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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